Cdk9-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CDK9-IN-1 是一种新型的选择性细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂。细胞周期蛋白依赖性激酶 9 是一种丝氨酸/苏氨酸激酶,通过磷酸化 RNA 聚合酶 II 的羧基末端结构域在调节转录延伸中发挥至关重要的作用。 细胞周期蛋白依赖性激酶 9 活性的失调与多种癌症有关,使其成为治疗干预的理想靶点 .

准备方法

CDK9-IN-1 的制备涉及多种合成路线和反应条件。一种常见的方法包括使用药物化学技术来开发具有低毒性的强效和选择性抑制剂。 合成通常涉及多个步骤,包括关键中间体的形成和最终偶联反应 . 工业生产方法通常涉及优化这些合成路线,以确保最终产品的高收率和纯度 .

化学反应分析

CDK9-IN-1 会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会导致 this compound 的取代类似物 .

科学研究应用

Introduction to Cdk9-IN-1

This compound is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cancers. CDK9, in partnership with cyclin T1, plays a significant role in the phosphorylation of RNA polymerase II, which is essential for the transcription of genes involved in cell proliferation and survival. Inhibiting CDK9 can lead to decreased expression of anti-apoptotic proteins such as MCL-1, thereby promoting apoptosis in cancer cells. This article explores the applications of this compound in cancer therapy, highlighting its mechanisms, efficacy, and potential clinical implications.

Targeting Triple-Negative Breast Cancer (TNBC)

Recent studies have indicated that this compound shows promise as a therapeutic agent for TNBC, a subtype known for its aggressive nature and lack of targeted therapies.

- Efficacy in Preclinical Models : In vitro studies demonstrated that this compound significantly reduced cell proliferation across multiple TNBC cell lines. The compound induced apoptosis and G2/M cell cycle arrest, showcasing its potential as a targeted therapy for this challenging cancer type .

Acute Myeloid Leukemia (AML)

This compound has been evaluated in models of AML, where CDK9 is often overexpressed.

- Mechanistic Insights : In AML models, inhibition of CDK9 led to decreased MCL-1 expression and enhanced apoptosis. This suggests that this compound could be an effective treatment option for patients with refractory AML .

Prostate Cancer

CDK9 has been identified as a therapeutic target in prostate cancer due to its role in oncogenic transcriptional pathways.

- Clinical Relevance : Elevated levels of CDK9 have been correlated with high Gleason scores and disease recurrence. Inhibition using this compound has shown potential to disrupt these pathways, making it a candidate for further clinical investigation .

Comparative Analysis of Cdk9-Inhibitors

To better understand the position of this compound among other CDK inhibitors, a comparative analysis was conducted focusing on their selectivity and potency.

| Compound Name | Selectivity | IC50 (nM) | Clinical Phase | Targeted Cancer Types |

|---|---|---|---|---|

| This compound | High | 3 | Preclinical | TNBC, AML |

| AZD4573 | >10-fold | 3 | Phase I | Refractory Hematological Malignancies |

| VIP152 | Most Potent | <0.5 | Phase I | AML |

| Flavopiridol | Low | 400 | Phase II | Various (AML, CLL) |

Insights from Clinical Trials

Clinical trials involving various CDK inhibitors have provided insights into their efficacy and safety profiles:

作用机制

CDK9-IN-1 的作用机制涉及抑制细胞周期蛋白依赖性激酶 9 介导的转录。this compound 结合到细胞周期蛋白依赖性激酶 9 的活性位点,阻止 RNA 聚合酶 II 和其他底物的磷酸化。 这种抑制导致关键的促存活蛋白水平下降,例如髓系细胞白血病 1 和 MYC 癌基因蛋白,最终诱导癌细胞凋亡 . 涉及此过程的分子靶点和途径包括正转录延伸因子 b 复合物和转录延伸的调节 .

相似化合物的比较

CDK9-IN-1 由于其高选择性和效力,与其他细胞周期蛋白依赖性激酶 9 抑制剂相比是独特的。 类似的化合物包括黄嘌呤,地那西利布和 AZD4573,它们也靶向细胞周期蛋白依赖性激酶 9,但可能具有不同的选择性特征和作用机制 . 例如,黄嘌呤是一种广谱细胞周期蛋白依赖性激酶抑制剂,而 AZD4573 是一种具有独特作用机制的高选择性细胞周期蛋白依赖性激酶 9 抑制剂 . This compound 的独特性在于它能够选择性地抑制细胞周期蛋白依赖性激酶 9,同时将脱靶效应降至最低,使其成为研究细胞周期蛋白依赖性激酶 9 在各种生物过程中的特定作用的宝贵工具 .

生物活性

Cdk9-IN-1 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription in various cancers. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications in oncology.

CDK9 is part of the positive transcription elongation factor b (PTEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 leads to decreased transcription of oncogenes involved in cell survival and proliferation, such as MYC and MCL1. By disrupting these pathways, this compound induces apoptosis in cancer cells and reduces tumor growth.

Case Studies and Research Findings

-

Triple-Negative Breast Cancer (TNBC) :

- Study : A study involving patient-derived organoids and cell lines demonstrated that this compound significantly reduced cell proliferation in a dose-dependent manner.

- Results : The IC50 values varied among different TNBC models, with the MDA-MB-453 cell line showing the highest sensitivity to CDK9 inhibition .

-

Acute Myeloid Leukemia (AML) :

- Study : In vitro studies indicated that this compound effectively suppressed the expression of anti-apoptotic proteins.

- Results : The compound demonstrated potent anti-tumor activity in AML models, leading to significant reductions in cell viability and promoting apoptosis through MCL1 downregulation .

- Prostate Cancer :

Table 1: Summary of Preclinical Studies on this compound

| Cancer Type | Model Type | IC50 (nM) | Key Findings |

|---|---|---|---|

| Triple-Negative Breast Cancer | Patient-Derived Organoids | Varies | Significant reduction in proliferation |

| Acute Myeloid Leukemia | Cell Lines | Varies | Induced apoptosis via MCL1 downregulation |

| Prostate Cancer | Xenograft Models | Varies | Decreased anti-apoptotic factors and MYC levels |

Clinical Implications

The promising results from preclinical studies suggest that this compound could serve as an effective therapeutic agent for various malignancies, particularly those characterized by high levels of MYC or MCL1 expression. The ability to selectively inhibit CDK9 while sparing other kinases enhances its therapeutic potential and may reduce side effects associated with broader-spectrum kinase inhibitors.

属性

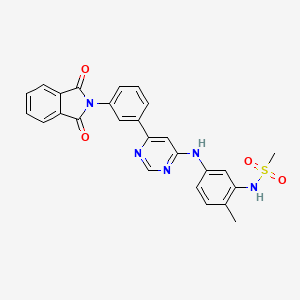

IUPAC Name |

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUFOBCNTCLXJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735344 |

Source

|

| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415559-43-1 |

Source

|

| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。